molecular formula C21H17ClN4O2S B11604239 N-[3-(2-chloroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide

N-[3-(2-chloroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide

Cat. No.: B11604239
M. Wt: 424.9 g/mol
InChI Key: RZPFLAKJDOOOQO-UHFFFAOYSA-N
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Description

N-[3-(2-chloroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide is a complex organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This specific compound is characterized by the presence of a 2-chloroanilino group, a quinoxalin-2-yl group, and a 4-methylbenzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-chloroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of quinoxalin-2(1H)-one derivatives. These derivatives can be synthesized by condensing ortho-diamines with 1,2-diketones Finally, the 4-methylbenzenesulfonamide group is introduced via sulfonation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-chloroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxaline derivatives, and various substituted quinoxalines .

Scientific Research Applications

N-[3-(2-chloroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(2-chloroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The molecular pathways affected by this compound include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2-chloroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the 2-chloroanilino group enhances its reactivity, while the 4-methylbenzenesulfonamide group contributes to its solubility and stability .

Properties

Molecular Formula

C21H17ClN4O2S

Molecular Weight

424.9 g/mol

IUPAC Name

N-[3-(2-chloroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C21H17ClN4O2S/c1-14-10-12-15(13-11-14)29(27,28)26-21-20(23-17-7-3-2-6-16(17)22)24-18-8-4-5-9-19(18)25-21/h2-13H,1H3,(H,23,24)(H,25,26)

InChI Key

RZPFLAKJDOOOQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=CC=C4Cl

Origin of Product

United States

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